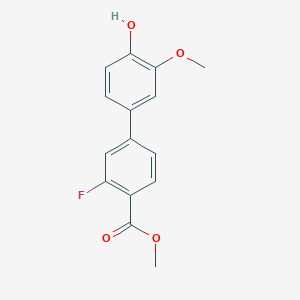

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95%

説明

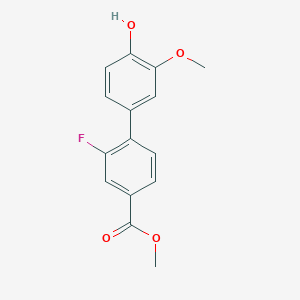

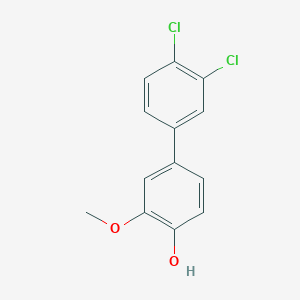

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% (FMCM) is a synthetic organic compound that has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. FMCM is a derivative of the phenolic compound 4-hydroxy-2-methoxyphenol and contains a fluorine atom at the 2-position of the phenol ring. FMCM has been used in a wide range of research applications, including as a reagent for the synthesis of various compounds, as well as a substrate for enzymatic reactions. FMCM has also been studied for its potential applications in the development of new drugs and therapeutics.

作用機序

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been studied extensively for its potential mechanism of action in various biological systems. 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been found to interact with enzymes, such as cytochrome P450, and to act as an inhibitor of enzymes, such as monoamine oxidase. 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has also been found to act as an agonist of the G-protein coupled receptor GPR120, which is involved in the regulation of glucose and lipid metabolism. Additionally, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been found to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and anxiety.

Biochemical and Physiological Effects

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been studied for its potential biochemical and physiological effects in various biological systems. 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been found to act as an inhibitor of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has also been found to act as an agonist of the G-protein coupled receptor GPR120, which is involved in the regulation of glucose and lipid metabolism. Additionally, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been found to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and anxiety.

実験室実験の利点と制限

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has several advantages for use in lab experiments, including its low cost, availability, and ease of synthesis. Additionally, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% is stable and can be stored for long periods of time without degradation. However, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions. Additionally, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has a low solubility in organic solvents, which can limit its use in certain experiments.

将来の方向性

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has the potential to be used in a wide range of future research applications, including in the development of new drugs and therapeutics, as well as in the study of enzyme-catalyzed reactions. Additionally, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% could be used in the study of enzyme kinetics and the interactions between enzymes and substrates. Additionally, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% could be used in the study of the biochemical and physiological effects of various compounds, as well as in the development of new diagnostic tools and therapeutic agents. Finally, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% could be used in the development of new analytical techniques for the study of organic compounds.

合成法

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% can be synthesized through a variety of methods, including the direct reaction of 4-hydroxy-2-methoxyphenol with fluoromethyl chloroformate in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, with the fluoromethyl chloroformate acting as the nucleophile. The reaction product is then purified by column chromatography and recrystallization to obtain the desired 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% product.

科学的研究の応用

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been used in a wide range of scientific research applications, including as a reagent for the synthesis of various compounds, as well as a substrate for enzymatic reactions. 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has also been used in the development of new drugs and therapeutics, as well as in the study of enzyme-catalyzed reactions. 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has also been used in the study of enzyme kinetics, as well as in the study of the interactions between enzymes and substrates.

特性

IUPAC Name |

methyl 4-fluoro-3-(4-hydroxy-3-methoxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO4/c1-19-14-8-9(4-6-13(14)17)11-7-10(15(18)20-2)3-5-12(11)16/h3-8,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTCIROOZYBRLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)OC)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10685721 | |

| Record name | Methyl 6-fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol | |

CAS RN |

1261891-51-3 | |

| Record name | Methyl 6-fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380210.png)

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380220.png)

![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380239.png)

![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380249.png)